molecular formula C11H10Br2O3 B14224695 1-(2,5-Dibromophenoxy)pentane-2,4-dione CAS No. 828923-22-4

1-(2,5-Dibromophenoxy)pentane-2,4-dione

Cat. No.: B14224695
CAS No.: 828923-22-4
M. Wt: 350.00 g/mol
InChI Key: XMUFUGIHJMBZIR-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H10Br2O3 It is a derivative of pentane-2,4-dione, where the phenoxy group is substituted with bromine atoms at the 2 and 5 positions

Preparation Methods

The synthesis of 1-(2,5-dibromophenoxy)pentane-2,4-dione typically involves the bromination of phenoxy-substituted pentane-2,4-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,5-Dibromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenoxy-substituted pentane-2,4-dione.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are usually carried out under mild to moderate conditions to prevent decomposition of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines may produce amino derivatives.

Scientific Research Applications

1-(2,5-Dibromophenoxy)pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms provide reactive sites for further functionalization.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dibromophenoxy)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

1-(2,5-Dibromophenoxy)pentane-2,4-dione can be compared with other similar compounds, such as:

    1-(2,4-Dibromophenoxy)pentane-2,4-dione: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.

    1-(2,5-Dichlorophenoxy)pentane-2,4-dione: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.

    1-(2,5-Dimethylphenoxy)pentane-2,4-dione: Methyl groups instead of bromine, affecting the compound’s steric and electronic properties.

Properties

CAS No.

828923-22-4

Molecular Formula

C11H10Br2O3

Molecular Weight

350.00 g/mol

IUPAC Name

1-(2,5-dibromophenoxy)pentane-2,4-dione

InChI

InChI=1S/C11H10Br2O3/c1-7(14)4-9(15)6-16-11-5-8(12)2-3-10(11)13/h2-3,5H,4,6H2,1H3

InChI Key

XMUFUGIHJMBZIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)COC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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